Cas no 2387041-29-2 (2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid)

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid is a fluorinated azetidine derivative featuring an Fmoc-protected amine and a reactive fluoroethenyl group. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its unique structural properties. The Fmoc group ensures selective deprotection under mild conditions, while the fluoroethenyl moiety offers potential for further functionalization, such as cross-coupling or nucleophilic substitution reactions. The azetidine ring enhances conformational rigidity, making it valuable for designing bioactive molecules with improved stability and binding affinity. Its carboxylic acid functionality allows for convenient conjugation to other substrates, broadening its applicability in drug discovery and material science.
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid structure
2387041-29-2 structure
商品名:2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
CAS番号:2387041-29-2
MF:C22H20FNO4
メガワット:381.396909713745
CID:6583853
PubChem ID:165886559

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2387041-29-2
    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
    • EN300-6737168
    • インチ: 1S/C22H20FNO4/c1-14(23)22(10-20(25)26)12-24(13-22)21(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,1,10-13H2,(H,25,26)
    • InChIKey: MGOCJKUNFVWPQX-UHFFFAOYSA-N
    • ほほえんだ: FC(=C)C1(CC(=O)O)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1

計算された属性

  • せいみつぶんしりょう: 381.13763628g/mol
  • どういたいしつりょう: 381.13763628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 622
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6737168-0.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
0.5g
$2167.0 2025-03-13
Enamine
EN300-6737168-2.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
2.5g
$4424.0 2025-03-13
Enamine
EN300-6737168-5.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
5.0g
$6545.0 2025-03-13
Enamine
EN300-6737168-0.1g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
0.1g
$1986.0 2025-03-13
Enamine
EN300-6737168-0.05g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
0.05g
$1895.0 2025-03-13
Enamine
EN300-6737168-0.25g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
0.25g
$2077.0 2025-03-13
Enamine
EN300-6737168-10.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
10.0g
$9704.0 2025-03-13
Enamine
EN300-6737168-1.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
2387041-29-2 95.0%
1.0g
$2257.0 2025-03-13

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid 関連文献

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acidに関する追加情報

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid

The compound with CAS No. 2387041-29-2, known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and promising biological activities, which have been explored in recent studies.

At its core, this molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis. The Fmoc moiety is attached to an azetidine ring, a four-membered cyclic amine, which is further substituted with a fluoroethenyl group. This combination of functional groups introduces both steric and electronic complexity, making the compound a valuable tool for studying molecular interactions and designing novel therapeutic agents.

Recent research has highlighted the importance of such compounds in the development of small-molecule inhibitors targeting specific enzymes or receptors. For instance, studies have shown that the fluoroethenyl group can act as a bioisostere for hydrogen bonds, potentially enhancing the compound's binding affinity to target proteins. Additionally, the azetidine ring provides rigidity to the molecule, which is crucial for maintaining specific conformational requirements in drug design.

The synthesis of this compound involves a multi-step process that showcases advanced organic chemistry techniques. Key steps include the formation of the Fmoc group via nucleophilic acyl substitution and the subsequent incorporation of the fluoroethenyl substituent through alkylation or coupling reactions. The stereochemistry of the azetidine ring is carefully controlled during synthesis to ensure optimal biological activity.

In terms of applications, this compound has been explored in preclinical studies for its potential as an antiviral agent and anticancer drug. Its ability to modulate cellular pathways involved in viral replication and tumor growth makes it a promising candidate for further investigation. Moreover, its structural versatility allows for modifications that could expand its therapeutic range into other areas such as neurodegenerative diseases or inflammatory conditions.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These analyses have confirmed its purity and structural integrity, ensuring its reliability for use in biochemical assays and pharmacological studies.

In conclusion, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique combination of functional groups and structural features positions it as a valuable asset in the pursuit of innovative therapeutic solutions.

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